molecular formula C14H16O2 B8167643 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8167643
M. Wt: 216.27 g/mol
InChI Key: IKMAQVHEIVRHII-UHFFFAOYSA-N
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Description

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 3-ethynylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the phenoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Ethylphenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with an ethyl group instead of an ethynyl group.

    4-((3-Methoxyphenoxy)methyl)tetrahydro-2H-pyran: Contains a methoxy group instead of an ethynyl group.

    4-((3-Chlorophenoxy)methyl)tetrahydro-2H-pyran: Contains a chloro group instead of an ethynyl group.

Uniqueness

4-((3-Ethynylphenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and biological interactions that are not possible with its analogs.

Properties

IUPAC Name

4-[(3-ethynylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h1,3-5,10,13H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMAQVHEIVRHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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